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Introduction
Patamostat, also known as Upamostat (RHB-107), is an orally administered, first-in-class

serine protease inhibitor.[1] It is a prodrug that is converted in the body to its active metabolite,

WX-UK1.[2][3][4] Originally developed for oncological indications, its mechanism of action has

garnered significant interest for its potential application in the treatment of COVID-19.[1][3] As a

host-directed therapy, it targets human cellular factors required for viral entry, a strategy that

may minimize the likelihood of resistance due to viral mutations in the spike protein.[1] This

document provides a comprehensive technical overview of the research on Patamostat for

COVID-19, summarizing key experimental data and methodologies.

Mechanism of Action: Inhibiting Viral Entry
The entry of SARS-CoV-2 into host cells is a critical first step for infection. This process is

primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting

enzyme 2 (ACE2) receptor on the host cell surface.[5][6][7] For the virus to fuse with the cell

membrane, the S protein must be cleaved at two sites, S1/S2 and S2', a process known as

priming.[6][8]

In respiratory epithelial cells, this priming is predominantly carried out by the host

transmembrane serine protease 2 (TMPRSS2).[5][6][7][9] Upamostat acts as a potent inhibitor

of TMPRSS2 and related trypsin-like serine proteases.[3][10] By blocking the enzymatic activity
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of TMPRSS2, the active metabolite WX-UK1 prevents the cleavage of the SARS-CoV-2 spike

protein, thereby inhibiting viral fusion and entry into the host cell.[2] In addition to TMPRSS2,

research suggests that other proteases like cathepsin-L may also play a role in viral entry,

particularly for certain variants, and Upamostat may also act via this pathway.[2][7]

Caption: SARS-CoV-2 entry pathway and Upamostat's mechanism of action.

Preclinical In Vitro Research
In vitro studies have been crucial in demonstrating the antiviral potential of Upamostat against

SARS-CoV-2. These experiments have shown that Upamostat can inhibit viral replication at

non-toxic concentrations.[10][11]

Key Experimental Findings
Two primary in vitro systems have been used to evaluate Upamostat's efficacy:

Vesicular Stomatitis Virus (VSV) Pseudoparticle Assay: In this system, VSV particles are

engineered to express the SARS-CoV-2 spike protein on their surface. Upamostat

demonstrated moderate inhibitory activity against the entry of these pseudoparticles into

Calu-3 cells, a human lung cancer cell line that expresses TMPRSS2.[10] Interestingly, some

activity was also noted in Vero76 cells, which do not express surface TMPRSS2, suggesting

a potential secondary mechanism of action.[10]

Human Bronchial Epithelial Cell (HBEC) Model: In a more physiologically relevant

organotypic air-liquid-interface (ALI) culture of primary human bronchial epithelial cells,

Upamostat showed strong inhibition of SARS-CoV-2 viral replication.[1][10]

At equivalent concentrations, the virus inhibitory effect of Upamostat was reported to be

somewhat greater than that of camostat, another serine protease inhibitor investigated for

COVID-19.[10]
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Experimental Protocols
Protocol 1: VSV Pseudoparticle Neutralization Assay

Cell Seeding: Calu-3 or Vero76 cells are seeded into 96-well plates and cultured to form a

confluent monolayer.

Compound Preparation: Upamostat is serially diluted in cell culture medium to achieve a

range of desired concentrations.

Pre-incubation: The cell monolayers are pre-incubated with the diluted Upamostat or a

vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.

Infection: The medium containing the drug is removed, and cells are infected with a

predetermined titer of VSV pseudoparticles expressing the SARS-CoV-2 spike protein.

Incubation: The infection is allowed to proceed for a period of 20-24 hours at 37°C.
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Readout: Viral entry is quantified by measuring the expression of a reporter gene (e.g.,

luciferase or GFP) encoded by the VSV genome. A reduction in reporter signal relative to the

vehicle control indicates inhibition.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the

dose-response data to a nonlinear regression curve.

Seed Calu-3 cells
in 96-well plate

Pre-treat cells with
Upamostat or vehicle control

Prepare serial dilutions
of Upamostat

Infect with SARS-CoV-2
pseudovirus (VSV-S)

Incubate for 20-24 hours

Measure reporter gene
(e.g., Luciferase)

Calculate EC50 values

Click to download full resolution via product page

Caption: Workflow for an in vitro pseudovirus neutralization assay.

Clinical Research: Phase 2/3 Outpatient Study
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Upamostat has been evaluated in a two-part, multicenter, Phase 2/3, randomized, double-blind,

placebo-controlled study in adult outpatients with symptomatic COVID-19 who did not require

hospitalization (NCT04723537).[10][12][13]

Key Clinical Findings
The pilot Phase 2 portion of the study met its primary objective of demonstrating safety and

tolerability.[2] While not powered for definitive efficacy, the results showed promising trends.[14]

Hospitalization: No patients treated with Upamostat were hospitalized for worsening COVID-

19, compared to a 15% hospitalization rate in the placebo group (P=0.03).[2][14][15]

Symptom Progression: The development of new severe symptoms was significantly lower in

the combined Upamostat groups (2.4%) compared to the placebo group (20%) (P=0.036).[2]

[15]

Symptom Recovery: The median time to sustained recovery from severe symptoms was

shorter in the Upamostat groups (4 days for 200 mg, 3 days for 400 mg) compared to the

placebo group (8 days).[2][15]

Biomarkers: Mean D-dimer levels, which are often elevated in COVID-19, decreased in

patients receiving Upamostat (38% reduction in the 200 mg group and 48% in the 400 mg

group), while remaining constant in the placebo group.[2][15]

Quantitative Data Summary
Table 1: Patient Demographics and Study Design (Phase 2 Pilot)

Characteristic Placebo Upamostat 200 mg Upamostat 400 mg

Number of Patients 20 20 21

Median Age 49 (overall) 49 (overall) 49 (overall)

Male 44% (overall) 44% (overall) 44% (overall)

High-Risk Factors 59% (overall) 59% (overall) 59% (overall)

Treatment Duration 14 days 14 days 14 days
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Data from Plasse et al., 2023 and associated press releases.[2][14][15][16]

Table 2: Key Efficacy Outcomes (Phase 2 Pilot)

Outcome Placebo (n=20)
Upamostat 200
mg (n=20)

Upamostat 400
mg (n=21)

P-value
(Combined
Upamostat vs
Placebo)

Hospitalization

for COVID-19
3 (15%) 0 (0%) 0 (0%) 0.03

Development of

New Severe

Symptoms

4 (20%) 1 (5%) 0 (0%) 0.036

Median Time to

Severe Symptom

Recovery

8 days 4 days 3 days Not Reported

Mean Change in

D-dimer Level
Constant -38% -48% Not Reported

Data from Plasse et al., 2023.[2][15]

Clinical Trial Protocol (Phase 2/3, NCT04723537)
Patient Population: Adult patients (≥18 years) with symptomatic, diagnostically confirmed

(RT-PCR or antigen test) COVID-19.[12][13] Symptom onset or positive test must be within 5

days of randomization.[12][13] Patients must not require hospitalization at the time of

enrollment.[12]

Study Design: A two-part, randomized, double-blind, placebo-controlled, parallel-group study.

[10][12]

Part A (Dose Selection): 61 patients were randomized 1:1:1 to receive Upamostat 200 mg,

Upamostat 400 mg, or a matching placebo daily for 14 days.[2][13][15]
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Part B (Pivotal Study): Based on Part A results, a dose is selected for a larger cohort,

randomized 3:2 to active drug vs. placebo.[12][13]

Intervention: Oral Upamostat (200 mg or 400 mg) or placebo, taken once daily for 14 days.

[13][15]

Data Collection: Patients complete daily symptom questionnaires via a smartphone app for

28 days, followed by thrice-weekly questionnaires for an additional 4 weeks.[15][16] They are

provided with devices to monitor vital signs. Follow-up visits (in-person or via home nurse)

occur at weeks 2, 4, and 8 for physical exams, nasal swabs for PCR, and blood collection for

safety labs and disease markers.[12][13]

Primary Endpoint:

Part A: Safety, tolerability, and dose selection for Part B.[10]

Part B: Time to sustained recovery from symptomatic illness.[10]

Secondary Endpoints: Incidence of hospitalization or death, time to symptom resolution, and

changes in biomarkers.[10]
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Part A: Phase 2 Pilot (n=61)
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Caption: Workflow for the Phase 2 portion of the Upamostat clinical trial.

Pharmacokinetics and Safety
Pharmacokinetics: Upamostat is an orally bioavailable prodrug.[3][11] After absorption, it is

converted to its active form, WX-UK1.[4] Pharmacokinetic studies in rats showed a terminal

half-life of 0.5 hours for Upamostat itself, with a volume of distribution of 2.0 L/kg and clearance
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of about 2.7 L/h/kg following intravenous injection.[17] Clinical pharmacokinetic analysis in

cancer patients revealed a dose-related increase in exposure to both Upamostat and WX-UK1

from 100 mg to 400 mg doses.[4] Tissue analyses have shown that substantial levels of WX-

UK1 are present for at least 3 days after oral dosing.[2]

Safety and Tolerability: Across multiple clinical trials, including studies in cancer patients and

the COVID-19 trial, Upamostat has been shown to be well-tolerated with a favorable safety

profile.[3][10][11] In the COVID-19 pilot study, only one patient (in the 400 mg group) reported a

drug-related adverse event, which was a mild skin rash, and no patients discontinued the study

due to a drug-related adverse event.[15] A dose-dependent increase in the incidence of minor

elevations in INR or PTT was noted, though no clinical bleeding events were observed.[2][11]

Conclusion
Patamostat (Upamostat) is a promising oral, host-directed antiviral candidate for the outpatient

treatment of COVID-19. Its mechanism of inhibiting the serine protease TMPRSS2 directly

interferes with a crucial step in the SARS-CoV-2 lifecycle. Preclinical in vitro data demonstrated

its ability to inhibit viral replication, and a pilot Phase 2 clinical trial provided encouraging

signals of efficacy in reducing hospitalizations and the progression to severe symptoms in

outpatients, coupled with a favorable safety profile. These findings strongly support further

investigation in larger, pivotal trials to definitively establish its role in the management of early-

stage COVID-19.[2]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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